molecular formula C11H9Br2F3OS B14049457 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14049457
M. Wt: 406.06 g/mol
InChI Key: YCBCFYTXAUGLBR-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C11H9Br2F3OS. This compound is characterized by the presence of bromine, trifluoromethylthio, and propanone groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including halogenation and thiolation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include halogens, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethylthio groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but different positional isomers.

    1-Bromo-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains difluoromethyl instead of bromomethyl group.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C11H9Br2F3OS

Molecular Weight

406.06 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3

InChI Key

YCBCFYTXAUGLBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CBr)Br

Origin of Product

United States

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